molecular formula C20H23N3O11 B601200 Entacapone-3-beta-D-Glucuronid CAS No. 15869-75-1

Entacapone-3-beta-D-Glucuronid

Katalognummer: B601200
CAS-Nummer: 15869-75-1
Molekulargewicht: 481.42
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Entacapone-3-beta-D-Glucuronide is a metabolite of the drug entacapone, which is used in the treatment of Parkinson’s disease. This compound is formed when entacapone undergoes glucuronidation, a process where glucuronic acid is added to the molecule, making it more water-soluble and easier to excrete from the body .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

Entacapone undergoes rapid absorption with peak plasma concentrations occurring approximately one hour post-administration. It exhibits a bioavailability of around 35% and is highly protein-bound (98%), mainly to albumin. The drug is predominantly eliminated via the kidneys and bile, with enterohepatic circulation contributing to its pharmacological effects .

The glucuronidation process, particularly the formation of entacapone-3-beta-D-glucuronide, is crucial as it accounts for approximately 95% of urinary metabolites. Understanding this metabolic pathway is essential for optimizing dosing regimens and predicting drug interactions in clinical settings .

Parkinson's Disease Management

Entacapone has been shown to significantly enhance the therapeutic effects of levodopa in patients experiencing "wearing-off" phenomena. Clinical trials have demonstrated that the addition of entacapone leads to an increase in "ON-time" (the duration when medication is effective) and a reduction in "OFF-time" (periods when symptoms return) without requiring higher doses of levodopa .

Key Findings from Clinical Studies:

  • Efficacy : Pooled analyses from phase III studies indicate that entacapone improves motor function and quality of life for patients with Parkinson's disease .
  • Cost-effectiveness : The combination therapy has been noted for its cost-effectiveness in managing symptoms compared to increased doses of levodopa alone .

Adverse Effects and Safety Profile

Despite its benefits, entacapone can cause gastrointestinal issues and other side effects, which may lead to patient withdrawal from treatment. Studies suggest that adverse events occur more frequently with entacapone compared to placebo, necessitating careful monitoring during therapy .

Future Research Directions

While entacapone-3-beta-D-glucuronide itself has not been directly targeted for research applications, understanding its role in the pharmacokinetics of entacapone could lead to novel therapeutic strategies or drug formulations. Future studies may focus on:

  • Investigating the gut microbiome : Research has suggested that entacapone treatment may alter gut microbiota composition, potentially influencing both efficacy and side effects .
  • Developing targeted therapies : Given the importance of glucuronidation in drug metabolism, exploring other compounds that may interact with this metabolic pathway could yield new insights into personalized medicine approaches for Parkinson's disease.

Data Summary Table

Parameter Details
Drug Class COMT Inhibitor
Primary Use Adjunct therapy for Parkinson's disease
Metabolite Entacapone-3-beta-D-glucuronide
Bioavailability ~35%
Protein Binding 98% (mainly albumin)
Elimination Route Primarily renal; also biliary
Clinical Benefits Increased ON-time; reduced OFF-time
Common Side Effects Gastrointestinal issues; drowsiness

Wirkmechanismus

Target of Action

Entacapone-3-beta-D-Glucuronide is a metabolite of Entacapone, which is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT) . COMT is distributed throughout various organs in mammals, with the highest activities in the liver and kidney .

Mode of Action

The mechanism of action of Entacapone, and by extension, Entacapone-3-beta-D-Glucuronide, is believed to be through its ability to inhibit COMT in peripheral tissues . This inhibition alters the plasma pharmacokinetics of levodopa, a drug used in the treatment of Parkinson’s disease .

Biochemical Pathways

When Entacapone is administered concomitantly with levodopa and a decarboxylase inhibitor (e.g., carbidopa), increased and more sustained plasma levodopa concentrations are reached compared to the administration of levodopa and a decarboxylase inhibitor alone . This suggests that Entacapone-3-beta-D-Glucuronide may play a role in the biochemical pathway involving the metabolism of levodopa.

Pharmacokinetics

Entacapone is rapidly absorbed after oral administration, with peak time generally reached within 1 hour . It is noted that no accumulation of plasma entacapone was detected after 8 daily doses . The glucuronide metabolites of entacapone, including Entacapone-3-beta-D-Glucuronide, are eliminated in urine as glucuronide conjugates . The glucuronides account for 95% of all urinary metabolites (70% as parent and 25% as cis isomer glucuronides) .

Result of Action

The inhibition of COMT by Entacapone results in more sustained levodopa serum levels compared to levodopa taken alone . This leads to improved clinical benefits of levodopa plus an aromatic L-amino acid decarboxylase inhibitor when given to patients with Parkinson’s disease and end-of-dose deterioration in the response to levodopa .

Action Environment

As only about 10% of the entacapone dose is excreted in urine as parent compound and conjugated glucuronide, biliary excretion is the major route of excretion of this drug . Consequently, Entacapone-3-beta-D-Glucuronide’s action, efficacy, and stability may be influenced by factors affecting biliary excretion, such as liver function and the presence of biliary obstruction .

Biochemische Analyse

Biochemical Properties

Entacapone-3-beta-D-Glucuronide plays a significant role in biochemical reactions, particularly in the metabolism and excretion of entacapone. The compound interacts with several enzymes and proteins, including UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the glucuronidation process. This interaction results in the formation of the glucuronide conjugate, which is more water-soluble and can be readily excreted from the body. Additionally, Entacapone-3-beta-D-Glucuronide may interact with transport proteins involved in its cellular uptake and distribution .

Cellular Effects

Entacapone-3-beta-D-Glucuronide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s presence can affect the activity of COMT, leading to altered levels of catecholamines such as dopamine, norepinephrine, and epinephrine. These changes can impact cell function, particularly in dopaminergic neurons, which are crucial for motor control and are affected in Parkinson’s disease .

Molecular Mechanism

The molecular mechanism of Entacapone-3-beta-D-Glucuronide involves its interaction with COMT and other biomolecules. By inhibiting COMT, entacapone increases the availability of levodopa, a precursor to dopamine, in the brain. Entacapone-3-beta-D-Glucuronide, as a metabolite, may also influence this process by modulating the activity of COMT and other enzymes involved in dopamine metabolism. This modulation can lead to changes in gene expression and enzyme activity, ultimately affecting neurotransmitter levels and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Entacapone-3-beta-D-Glucuronide can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is known to be hygroscopic and light-sensitive, which can affect its stability during experiments. Long-term studies have shown that Entacapone-3-beta-D-Glucuronide can influence cellular function by altering enzyme activity and neurotransmitter levels, with potential implications for the treatment of Parkinson’s disease .

Dosage Effects in Animal Models

The effects of Entacapone-3-beta-D-Glucuronide vary with different dosages in animal models. At lower doses, the compound can effectively inhibit COMT and increase dopamine levels, improving motor function in Parkinson’s disease models. At higher doses, Entacapone-3-beta-D-Glucuronide may cause adverse effects such as dyskinesias and gastrointestinal disturbances. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use .

Metabolic Pathways

Entacapone-3-beta-D-Glucuronide is involved in several metabolic pathways, primarily related to the metabolism of entacapone. The compound is formed through the glucuronidation of entacapone by UGT enzymes. This process enhances the solubility and excretion of entacapone, facilitating its removal from the body. Additionally, Entacapone-3-beta-D-Glucuronide may interact with other enzymes and cofactors involved in dopamine metabolism, further influencing neurotransmitter levels .

Transport and Distribution

Entacapone-3-beta-D-Glucuronide is transported and distributed within cells and tissues through interactions with transport proteins and binding proteins. These interactions facilitate the cellular uptake and distribution of the compound, ensuring its availability for metabolic processes. The transport and distribution of Entacapone-3-beta-D-Glucuronide can also affect its localization and accumulation within specific tissues, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of Entacapone-3-beta-D-Glucuronide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, where it interacts with enzymes and proteins involved in dopamine metabolism. Additionally, Entacapone-3-beta-D-Glucuronide may be transported to other subcellular compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of entacapone-3-beta-D-glucuronide typically involves the glucuronidation of entacapone. This reaction can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) in the liver. The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and a suitable buffer system to maintain the pH .

Industrial Production Methods: Industrial production of entacapone-3-beta-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzymatic reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: Entacapone-3-beta-D-glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved off, reverting it back to entacapone. This reaction can occur under acidic or basic conditions .

Common Reagents and Conditions:

Major Products Formed: The major product formed from the hydrolysis of entacapone-3-beta-D-glucuronide is entacapone .

Vergleich Mit ähnlichen Verbindungen

    Tolcapone: Another COMT inhibitor used in the treatment of Parkinson’s disease.

    Opicapone: A newer COMT inhibitor with a longer duration of action compared to entacapone and tolcapone.

Uniqueness of Entacapone-3-beta-D-Glucuronide: Entacapone-3-beta-D-glucuronide is unique in that it is a direct metabolite of entacapone, providing insights into the drug’s metabolism and excretion. Its formation and excretion are crucial for understanding the pharmacokinetics and optimizing the therapeutic use of entacapone in patients with Parkinson’s disease .

Biologische Aktivität

Entacapone-3-beta-D-glucuronide is a significant metabolite of entacapone, a drug primarily used in the treatment of Parkinson's disease. Understanding the biological activity of this compound is essential, as it plays a crucial role in the pharmacokinetics and pharmacodynamics of entacapone. This article will explore its biological activity, metabolism, and implications for therapeutic use, supported by data tables and relevant research findings.

Overview of Entacapone

Entacapone is a selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme that metabolizes catecholamines, including dopamine. By inhibiting COMT, entacapone increases the availability of levodopa in the brain, thus enhancing its therapeutic effects in Parkinson's disease management. The drug undergoes extensive metabolism in the liver, primarily through glucuronidation, resulting in several metabolites, including entacapone-3-beta-D-glucuronide, which is considered inactive .

Metabolism and Pharmacokinetics

Metabolic Pathways:

  • Phase I Reaction: Entacapone undergoes isomerization to form its cis-isomer.
  • Phase II Reaction: Both the parent compound and its cis-isomer are then glucuronidated to form entacapone-3-beta-D-glucuronide.

Pharmacokinetics:

  • Absorption: Rapidly absorbed with peak plasma concentrations occurring within one hour.
  • Bioavailability: Approximately 35% following oral administration.
  • Protein Binding: High plasma protein binding (98%), primarily to serum albumin.
  • Excretion: 90% of entacapone is excreted via feces; only 10% is eliminated through urine .

Biological Activity

Entacapone-3-beta-D-glucuronide does not exhibit pharmacological activity itself; however, its formation is crucial for the elimination of entacapone from the body. The biological activity of entacapone can be indirectly assessed through its effects on Parkinson's disease symptoms and its interactions with other medications.

Clinical Efficacy

A pooled analysis of phase III studies demonstrated that entacapone significantly improved "On" and "Off" times in patients with Parkinson's disease. The results indicated:

  • Improvement in Daily "Off" Time: Mean reduction of 0.8 hours compared to placebo.
  • Unified Parkinson's Disease Rating Scale (UPDRS) Scores: Significant improvements were observed in both UPDRS II and III scores (P < 0.01) when compared to placebo .

Case Studies

Several clinical trials have highlighted the effectiveness of entacapone in enhancing levodopa therapy:

  • Nordic Study: Focused on patients experiencing motor fluctuations despite optimal levodopa therapy. Patients receiving entacapone showed significantly increased time spent in the "On" state .
  • SEESAW Study: Similar findings were reported where entacapone improved overall motor function and reduced off periods significantly compared to placebo .

Data Table: Summary of Clinical Findings

Study NamePatient PopulationTreatment DurationKey Findings
Nordic StudyPatients with PD24 weeksIncreased "On" time; reduced "Off" time
SEESAW StudyPatients with PD24 weeksImproved UPDRS scores; enhanced motor function
CELOMEN StudyPatients with PD24 weeksSignificant reduction in motor fluctuations

Eigenschaften

CAS-Nummer

15869-75-1

Molekularformel

C20H23N3O11

Molekulargewicht

481.42

Aussehen

Solid Powder

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

5-[(1E)-2-Cyano-3-(diethylamino)-3-oxo-1-propenyl]-2-hydroxy-3-nitrophenyl b-D-glucopyranosiduronic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.